molecular formula C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂ B000268 Vinorelbine Bitartrate CAS No. 125317-39-7

Vinorelbine Bitartrate

Cat. No. B000268
M. Wt: 1079.1 g/mol
InChI Key: CILBMBUYJCWATM-NPJYPKOYSA-N
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Description

Vinorelbine Bitartrate, a semi-synthetic vinca alkaloid, has been extensively studied for its pharmacological properties and clinical applications in cancer chemotherapy. Its distinct chemical structure and microtubule selectivity, alongside a unique neurotoxicity profile, make it a promising anticancer agent with broad activity against various cell lines and human xenografts (Burris & Fields, 1994).

Synthesis Analysis

The synthesis and preparation of Vinorelbine Bitartrate involve various advanced techniques to enhance its delivery and stability. Solid lipid nanoparticles (SLNs) and liposomal formulations have been developed to improve the drug's entrapment efficiency and release profile. For instance, a novel temperature-sensitive liposome formulation was designed to enhance targeted delivery and antitumor effects, with an entrapment efficiency of more than 90% and size around 100 nm, showcasing significant stability and controlled release at higher temperatures (Zhang et al., 2011).

Molecular Structure Analysis

Vinorelbine's molecular structure, a modification on the catharanthine nucleus, imparts increased lipophilicity compared to other vinca alkaloids, resulting in unique pharmacokinetic properties. This modification facilitates extensive extravascular distribution and significant metabolism and elimination via the liver, with metabolites primarily excreted in the bile. The structural modifications contribute to its broad spectrum of antitumor activity and mild toxicity profile (Wargin & Lucas, 1994).

Chemical Reactions and Properties

Vinorelbine Bitartrate's chemical reactions, particularly its interaction with microtubules, distinguish it from other chemotherapy agents. Its semi-synthetic nature allows for modifications that enhance its efficacy and reduce side effects. The drug undergoes extensive metabolism, with identified impurities such as 18'-O-demethylvinorelbine and 17-bromovinorelbine, which are analyzed to ensure purity and efficacy (Cao et al., 2005).

Physical Properties Analysis

Vinorelbine Bitartrate's physical properties, including its high aqueous solubility and temperature-induced degradation, pose challenges for its formulation. Techniques like the use of solid lipid nanoparticles and liposomes have been employed to overcome these challenges, ensuring stability and effective delivery. The mean particle size of these formulations ranges from 150 to 350 nm, indicating a nano-scale delivery system that enhances drug stability and release kinetics (You et al., 2007).

Chemical Properties Analysis

The chemical properties of Vinorelbine Bitartrate, including its interaction with biological membranes and intracellular targets, are critical for its antitumor activity. Its lipophilicity, resulting from structural modifications, enhances its interaction with microtubules, disrupting mitosis in cancer cells. The development of lipid-based aqueous core nanocapsules (ACNs) for encapsulating Vinorelbine Bitartrate exemplifies advances in leveraging its chemical properties for improved therapeutic outcomes, with encapsulation efficiency up to 78% and significant in vitro safety for intravenous administration (Lakshmi et al., 2018).

Scientific Research Applications

Vinorelbine in Lung Cancer Treatment

Vinorelbine, a third-generation vinca alkaloid, has been extensively researched for its application in non-small cell lung cancer (NSCLC). It's part of a class of drugs that, when combined with platinum, improved survival rates in advanced NSCLC patients. The drug demonstrated considerable activity both as a single agent and in combination with other chemotherapy agents, notably improving survival without significantly affecting the quality of life. Particularly, in the adjuvant setting, vinorelbine combined with cisplatin showed a consistent improvement in survival on a long-term basis. It was generally manageable and demonstrated a broad spectrum of antitumor activity, with a significant treatment impact even beyond the first-line setting for some patients with advanced NSCLC (Piccirillo et al., 2010), (Jones & Burris, 1996), (Subramanian et al., 2007).

Vinorelbine in Breast Cancer Treatment

Vinorelbine has shown promising results in the treatment of metastatic breast cancer. As a single-agent or in combination with other drugs, it exhibited consistent efficacy results, with response rates varying significantly in different studies. Notably, the combination of oral vinorelbine and capecitabine showed comparable efficacy to taxane-based combinations. It is highlighted for its manageable tolerance profile, with neutropenia being the most common adverse event. Vinorelbine's role as a highly effective agent in first-line and subsequent metastatic breast cancer settings, even for patients previously treated with anthracyclines and taxanes, is well-established (Aapro & Finek, 2012), (Xu et al., 2013), (Chan & Verrill, 2009).

Alkaloids and Cancer Therapy

Vinorelbine, as a member of the alkaloid family, has been noted for its antiproliferative and anticancer effects on a wide category of cancers both in vitro and in vivo. The study discusses the significance of alkaloids like vinorelbine in cancer prevention and therapy, highlighting their potential as an important group of anticancer drugs of plant origin with significant potential for future development of drugs for cancer therapy and management (Mondal et al., 2019).

Oral Vinorelbine and Chemoradiotherapy

Oral vinorelbine has demonstrated significant activity in different settings for NSCLC, including adjuvant treatment for resected disease, concurrent chemoradiation for locally advanced NSCLC, and palliative chemotherapy for recurrent/metastatic NSCLC. It is particularly appealing due to its safety profile and preferred route of administration by patients receiving chemotherapy. The data suggests that oral vinorelbine, especially as part of combination regimens containing platinum derivatives, might be advantageous in terms of cost savings (Barletta et al., 2014), (Lesueur et al., 2018).

Safety And Hazards

Vinorelbine can cause a severe decrease in the number of blood cells in your bone marrow. This may cause certain symptoms and may increase the risk that you will develop a serious infection . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37+,38-,39-,42-,43-,44+,45+;2*1-,2-/m111/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILBMBUYJCWATM-LNLXBTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H66N4O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1079.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinorelbine Bitartrate

CAS RN

125317-39-7
Record name Vinorelbine Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
F Wan, J You, Y Sun, XG Zhang, FD Cui, YZ Du… - International journal of …, 2008 - Elsevier
In this study, the conjugate of PEG 2000 –stearic acid (PEG 2000 –SA) was used to prepare PEGylated solid lipid nanoparticles loading vinorelbine bitartrate (VB-pSLNs) by cold …
Number of citations: 115 www.sciencedirect.com
H Zhang, Z Wang, W Gong, Z Li, X Mei, W Lv - International journal of …, 2011 - Elsevier
A novel liposome with temperature-sensitivity for vinorelbine bitartrate (VB) was designed to enhance VB targeted delivery and antitumor effect. Liposomes without drugs were prepared …
Number of citations: 67 www.sciencedirect.com
J You, F Wan, F de Cui, Y Sun, YZ Du… - International journal of …, 2007 - Elsevier
… Vinorelbine bitartrate (VB) is a semi-synthetic vinca alkaloid (the molecular formulation is … urge researchers to study vinorelbine bitartrate again. However, vinorelbine bitartrate is easy to …
Number of citations: 114 www.sciencedirect.com
Lakshmi, S Singh, K Shah… - Journal of …, 2022 - Taylor & Francis
Aim The current study focussed on the development and evaluation of aqueous core nanocapsules (ACNs) as an effective carrier to deliver an optimal synergistic combination of a …
Number of citations: 12 www.tandfonline.com
S Singh, MR Vijayakumar… - Current drug …, 2018 - ingentaconnect.com
Background: Vinorelbine bitartrate (VRL) is an antimitotic agent approved by FDA for breast cancer and non-small cell lung cancer (NSCLC) in many countries. However, high aqueous …
Number of citations: 15 www.ingentaconnect.com
F Zhang, G Lin, W Shao, Y Yu… - Journal of dispersion …, 2013 - Taylor & Francis
A hydrophilic and temperature-induced degradation drug, vinorelbine bitartrate (VB)-loaded phosphatidylethanolamin liposomes (PSLs), was prepared by the thin-film hydration method…
Number of citations: 3 www.tandfonline.com
X Cao, Y Tai, C Sun, K Wang, Y Pan - Journal of pharmaceutical and …, 2005 - Elsevier
… for impurities detection in the bulk drug of vinorelbine bitartrate. It is a stringent regulatory … of <0.1% in the bulk drug of vinorelbine bitartrate. The structures of impurities were also …
Number of citations: 11 www.sciencedirect.com
G Wu, L Wu, H Zhou, M Lin, L Peng, Y Wang… - Frontiers in …, 2019 - frontiersin.org
… In cycle 1, patients were randomized to receive a single iv dose of either vinorelbine bitartrate … In following cycles, patients were planned to receive vinorelbine bitartrate emulsion …
Number of citations: 6 www.frontiersin.org
G Gedda, S Pandey, MS Khan, A Talib, HF Wu - RSC advances, 2016 - pubs.rsc.org
The present study reports a facile method for fabrication of mesoporous titanium oxide (mTiO2) and its application for delivery of the potential anticancer drug vinorelbine bitartrate (VB) …
Number of citations: 16 pubs.rsc.org
Y JIN - Chinese Journal of Pharmaceutical Analysis, 2006 - ingentaconnect.com
… between peak area and the concentration of vinorelbine bitartrate over the range 5.0-100 μg·… ,it will be used for the determination of vinorelbine bitartrate in it’s liposome. PLEASE NOTE: …
Number of citations: 0 www.ingentaconnect.com

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